1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethan-1-one dihydrochloride

Description

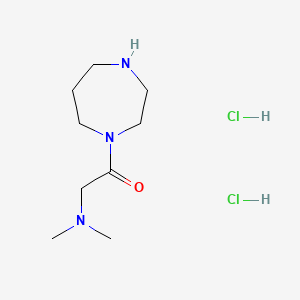

1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethan-1-one dihydrochloride is a bicyclic amine derivative featuring a 1,4-diazepane ring linked to a dimethylamino-substituted ethanone core, stabilized as a dihydrochloride salt.

Properties

Molecular Formula |

C9H21Cl2N3O |

|---|---|

Molecular Weight |

258.19 g/mol |

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-(dimethylamino)ethanone;dihydrochloride |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-11(2)8-9(13)12-6-3-4-10-5-7-12;;/h10H,3-8H2,1-2H3;2*1H |

InChI Key |

OZIZVTCNGGYEGW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=O)N1CCCNCC1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethan-1-one dihydrochloride typically involves the reaction of 1,4-diazepane with 2-(dimethylamino)acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is typically obtained as a dihydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethan-1-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethan-1-one dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethan-1-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact: The target compound’s dimethylamino group (vs.

- Salt Form: Dihydrochloride salts (target compound and ) improve stability and bioavailability compared to monohydrochloride analogs .

- Regulatory Status: Unlike the sensitizing pseudothiourea derivative , diazepane-based analogs lack reported restrictions but face availability challenges (e.g., discontinuation noted in ).

Biological Activity

1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethan-1-one dihydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C9H19N3O·2HCl

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The diazepane ring structure allows for modulation of GABAergic activity, which is crucial for its anxiolytic effects. Additionally, the dimethylamino group may enhance lipophilicity, facilitating blood-brain barrier penetration.

Pharmacological Effects

The pharmacological effects of this compound include:

- Anxiolytic Activity : Studies indicate that compounds with similar diazepane structures exhibit significant anxiolytic effects in animal models.

- Antidepressant Properties : Some derivatives have shown promise in alleviating depressive symptoms in preclinical trials.

- Cognitive Enhancement : There is evidence suggesting that this compound may improve cognitive functions through its action on cholinergic systems.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anxiolytic | Significant reduction in anxiety | |

| Antidepressant | Improvement in depressive behavior | |

| Cognitive Enhancement | Enhanced memory and learning |

Case Study 1: Anxiolytic Effects

In a controlled study involving rodents, this compound was administered at varying doses. Results demonstrated a dose-dependent reduction in anxiety-like behaviors as measured by the elevated plus maze test. The compound showed efficacy comparable to established anxiolytics like diazepam.

Case Study 2: Antidepressant Activity

A recent study evaluated the antidepressant potential of the compound using the forced swim test. Results indicated that administration led to a significant decrease in immobility time, suggesting an antidepressant-like effect. This aligns with findings from similar compounds that target serotonin and norepinephrine reuptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.